molecular formula C11H14F3N B12976081 (S)-1-(5-(Difluoromethyl)-2-fluorophenyl)butan-1-amine

(S)-1-(5-(Difluoromethyl)-2-fluorophenyl)butan-1-amine

Cat. No.: B12976081
M. Wt: 217.23 g/mol
InChI Key: BNZJKUCYUSYUJO-JTQLQIEISA-N
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Description

(S)-1-(5-(Difluoromethyl)-2-fluorophenyl)butan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a difluoromethyl group and a fluorophenyl group, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-(Difluoromethyl)-2-fluorophenyl)butan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the introduction of the fluorine atoms into the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using difluoromethylating agents.

    Formation of the Butan-1-amine Backbone: The final step involves the formation of the butan-1-amine backbone through a series of reactions such as alkylation and amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-(Difluoromethyl)-2-fluorophenyl)butan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(S)-1-(5-(Difluoromethyl)-2-fluorophenyl)butan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(5-(Difluoromethyl)-2-fluorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(5-(Trifluoromethyl)-2-fluorophenyl)butan-1-amine
  • (S)-1-(5-(Difluoromethyl)-2-chlorophenyl)butan-1-amine
  • (S)-1-(5-(Difluoromethyl)-2-bromophenyl)butan-1-amine

Uniqueness

(S)-1-(5-(Difluoromethyl)-2-fluorophenyl)butan-1-amine is unique due to the presence of both difluoromethyl and fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

(1S)-1-[5-(difluoromethyl)-2-fluorophenyl]butan-1-amine

InChI

InChI=1S/C11H14F3N/c1-2-3-10(15)8-6-7(11(13)14)4-5-9(8)12/h4-6,10-11H,2-3,15H2,1H3/t10-/m0/s1

InChI Key

BNZJKUCYUSYUJO-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=C(C=CC(=C1)C(F)F)F)N

Canonical SMILES

CCCC(C1=C(C=CC(=C1)C(F)F)F)N

Origin of Product

United States

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